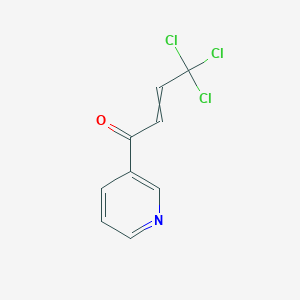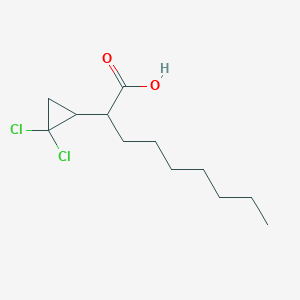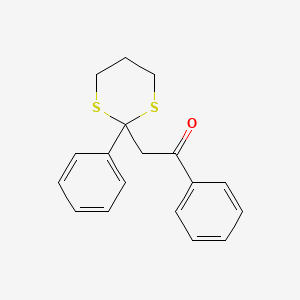
Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- is an organic compound with a complex structure that includes both phenyl and dithianyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- typically involves the reaction of 1-phenyl-2-bromoethanone with 1,3-dithiane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dithiane group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1,2-diphenyl-: Similar structure but lacks the dithiane group.
Ethanone, 2-hydroxy-1-phenyl-: Contains a hydroxyl group instead of the dithiane group.
Ethanone, 2-bromo-1-phenyl-: Contains a bromine atom instead of the dithiane group.
Uniqueness
Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- is unique due to the presence of the dithiane group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
97684-11-2 |
|---|---|
Molekularformel |
C18H18OS2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)ethanone |
InChI |
InChI=1S/C18H18OS2/c19-17(15-8-3-1-4-9-15)14-18(20-12-7-13-21-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2 |
InChI-Schlüssel |
OUFROKLMOGJBMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)
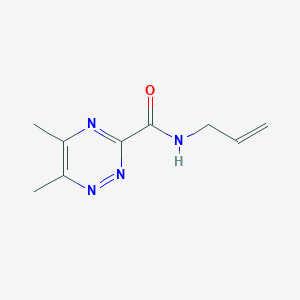

![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
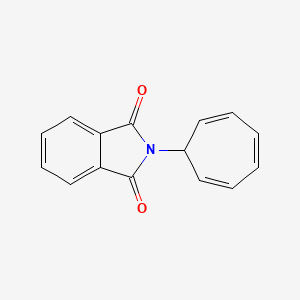
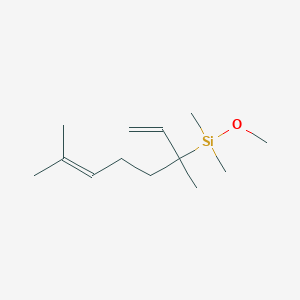
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
